2-nitro-4-carboxyphenyl-N,N-diphenylcarbamate
Overview
Description
2-nitro-4-carboxyphenyl-N,N-diphenylcarbamate is a compound of interest in the field of organic chemistry, particularly in the synthesis and study of nitroaromatics and their derivatives. Its relevance spans across various chemical reactions and the exploration of its physical and chemical properties.
Synthesis Analysis
The synthesis of nitroaromatic compounds, including those related to 2-nitro-4-carboxyphenyl-N,N-diphenylcarbamate, often involves nitration reactions, reductive processes, and carbonylation steps. For instance, palladium-catalyzed carbonylation of nitrobenzene to methyl phenylcarbamate highlights the methodologies that could be applied to similar compounds (Gasperini et al., 2003). Reductive carbonylation techniques provide a phosgene-free pathway for the synthesis of related urea derivatives, offering insights into environmentally friendly synthetic routes (Vavasori & Ronchin, 2012).
Scientific Research Applications
Organic Chemistry Applications :
- Sheradsky and Salemnick (1972) explored the reactions of benzyl N-hydroxycarbamate with nitrofluorobenzenes, leading to the formation of benzyl N-(nitrophenoxy)carbamates and derivatives of biphenyl and diphenyl ether. This study suggests potential applications in synthetic organic chemistry, particularly in the formation of N,O-diphenylhydroxylamines as intermediates (Sheradsky & Salemnick, 1972).
Materials Science Applications :
- Chen et al. (1999) demonstrated the use of a molecule containing a nitroamine redox center in an electronic device. The molecule exhibited negative differential resistance and a significant on-off peak-to-valley ratio, indicating its potential in molecular electronic devices (Chen, Reed, Rawlett, & Tour, 1999).
Pharmacology and Drug Design Applications :
- Hodgson and Casida (1961) studied the metabolism of N,N-dialkyl carbamates, including N,N-dimethyl-p-nitrophenyl carbamate, in rat liver. The research highlighted the enzymatic processes involved in the metabolism of these compounds, which is relevant for understanding the pharmacological effects and toxicity of similar carbamates (Hodgson & Casida, 1961).
Analytical Chemistry Applications :
- Czech, Friese, and Umland (1980) synthesized asymmetrically substituted diphenylcarbazones, including 1-(4-nitrophenyl)-5-phenylcarbazone. Their study showed improved analytical sensitivity due to increased molar absorptivities in chelate complexes, suggesting applications in analytical methods and detection technologies (Czech, Friese, & Umland, 1980).
Environmental and Detection Applications :
- Senthilkumar et al. (2018) developed a luminescent metal–organic framework using a dicarboxyl-substituted ligand for the efficient detection of nitro-containing explosives and antibiotics in aqueous media. This showcases the potential of such compounds in environmental monitoring and safety applications (Senthilkumar, Goswami, Smith, Bajaj, & Neogi, 2018).
Safety And Hazards
Future Directions
Given its various biological activities, NCDC could be further explored for its potential applications in medicine, such as its antimicrobial and antitumor properties. Additionally, its inhibitory effects on certain enzymes and blood coagulation factors could be of interest in the development of new therapeutic agents .
properties
IUPAC Name |
4-(diphenylcarbamoyloxy)-3-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O6/c23-19(24)14-11-12-18(17(13-14)22(26)27)28-20(25)21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13H,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNYDAFUTZRAIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=C(C=C(C=C3)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80147200 | |
Record name | 2-Nitro-4-carboxyphenyl-N,N-diphenylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80147200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-nitro-4-carboxyphenyl-N,N-diphenylcarbamate | |
CAS RN |
10556-88-4 | |
Record name | 2-Nitro-4-carboxyphenyl-N,N-diphenylcarbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010556884 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Nitro-4-carboxyphenyl-N,N-diphenylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80147200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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